Cochinmicin I is produced by certain strains of Streptomyces, particularly Streptomyces pristinaespiralis. The biosynthesis of cochinmicin I involves a complex gene cluster that encodes non-ribosomal peptide synthetases, which are essential for assembling the peptide structure from various amino acid precursors, including dihydroxyphenylglycine .
Cochinmicin I belongs to the class of cyclodepsipeptides, which are cyclic compounds containing both peptide and ester linkages. This class is distinguished by their ability to form cyclic structures, contributing to their stability and biological activity. Cyclodepsipeptides often exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
The total synthesis of cochinmicin I has been achieved through several synthetic routes. A notable method involves the use of a late-stage UmAS (Unnatural Amino Acid Synthesis) approach, which allows for the incorporation of non-standard amino acids into the peptide structure. This technique enhances the structural diversity and potential biological activity of the synthesized compounds .
The synthesis process typically includes:
Cochinmicin I has a complex molecular structure characterized by:
Cochinmicin I undergoes several chemical reactions that are significant for its activity:
The racemization rate of dihydroxyphenylglycine is notably higher than that of standard amino acids due to its unique structural features. This characteristic poses challenges during both synthesis and storage, requiring optimized conditions to minimize racemization.
Cochinmicin I acts primarily as an endothelin receptor antagonist, inhibiting the binding of endothelins—peptides that play a critical role in vasoconstriction and blood pressure regulation. By blocking these receptors, cochinmicin I can potentially lead to vasodilation and other cardiovascular effects.
Research indicates that cochinmicin I demonstrates significant potency in inhibiting endothelin-mediated signaling pathways, making it a candidate for further investigation in cardiovascular therapies .
Cochinmicin I exhibits several notable physical properties:
Cochinmicin I has potential applications in various scientific fields:
Cochinmicin I is a complex cyclodepsipeptide natural product with the molecular formula C₄₆H₄₇N₇O₁₂ and a molecular weight of 889.9 g/mol [1] [2]. Its architecture integrates seven key residues:
The macrocyclic scaffold features a blend of peptide bonds and a critical ester linkage between the carboxyl terminus of the DHPG residue and the β-hydroxyl group of D-allo-threonine. This ester bond defines its classification as a depsipeptide [4]. The two DHPG units contribute ortho-dihydroxybenzene moieties, enabling hydrogen bonding and metal chelation, while the pyrrole ring enhances hydrophobic interactions [1] [7].
Table 1: Structural Components of Cochinmicin I
Residue | Configuration | Function |
---|---|---|
3,5-Dihydroxyphenylglycine | D (both units) | Aryl-glycine pharmacophore; H-bond donor |
D-allo-Threonine | D-allo | Ester bond formation with macrocycle |
Pyrrole-2-carboxylic acid | - | Hydrophobic interactions |
D/L-Phenylalanine | D and L | Conformational stability |
The systematic IUPAC name for Cochinmicin I is:
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide [2].
This nomenclature explicitly defines:
The stereochemical integrity of the DHPG residues (D-configuration) is pharmacologically essential, as epimerization to the L-form (observed in less active Cochinmicin II) drastically reduces endothelin receptor affinity [6]. Racemization risks during synthesis are significant due to the electron-withdrawing aryl groups adjacent to the α-carbon, which stabilize enolate intermediates and accelerate base-catalyzed epimerization [7]. Stereochemical descriptors follow IUPAC conventions:
Table 2: Stereochemical Configuration of Key Residues
Residue | Configuration | Biological Significance |
---|---|---|
DHPG-1/DHPG-2 | D | Required for receptor binding potency |
Threonine | D-allo | Maintains ester linkage geometry |
Alanine | D | Stabilizes β-turn conformation |
Cochinmicin I belongs to the aryl-glycine-containing cyclodepsipeptides, a subclass characterized by:
Structurally, it differentiates from related natural products through:
Table 3: Comparative Features of Cochinmicin Family Members
Feature | Cochinmicin I | Cochinmicin III | Cochinmicin V |
---|---|---|---|
Molecular Formula | C₄₆H₄₇N₇O₁₂ | C₄₆H₄₆ClN₇O₁₂ | C₄₆H₄₇N₇O₁₂ |
Pyrrole Moiety | Unsubstituted | 5-Chloro- | Unsubstituted |
DHPG Configuration | D,D | D,D | D,D |
Key Residue | D-Alanine | D-Alanine | D-Alanine |
Biosynthetically, the cyclodepsipeptide scaffold arises from iterative condensation of activated amino acids by NRPS modules, followed by macrocyclization. The ester bond forms through nucleophilic attack by the D-allo-threonine hydroxyl group on the C-terminal carbonyl of the linear precursor [4] [8]. Synthetic access employs innovative methodologies like Umpolung Amide Synthesis (UmAS) to prevent racemization of DHPG during coupling, representing the most complex application of UmAS in natural product synthesis to date [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0